Prochlorperazine mesilate
Overview
Description
Prochlorperazine mesilate is a derivative of phenothiazine, extensively metabolized via the CYP450 system, with known metabolites including sulphoxide and N-desmethyl (Collins et al., 2004).
Synthesis Analysis
The synthesis of deuterium-labeled prochlorperazine involves lithium aluminum deuteride reduction of the appropriate amide, leading to the propylpiperazine side chain being labeled with two, four, or six deuterium atoms. The isotopic purity of the products was greater than 95.7% after correcting for chlorine isotopes (Hawes et al., 1983).
Molecular Structure Analysis
The molecular structure of prochlorperazine allows for the formation of stable complexes with melanin, showcasing two classes of independent binding sites with significant association constants. This interaction suggests a potential role in the drug's distribution and effects in pigmented tissues (Otręba et al., 2017).
Chemical Reactions and Properties
Prochlorperazine interacts with melanin, forming stable complexes characterized by two classes of independent binding sites. This interaction hints at its potential role in pigmented tissues and its distribution within the body, influencing its pharmacokinetics and pharmacodynamics (Otręba et al., 2017).
Physical Properties Analysis
The physical characterization and optimization of dissolution parameters of prochlorperazine maleate coevaporates involve the use of different polymers through the solvent evaporation technique. The dissolution behavior of these coevaporates shows improvement with the increasing content of hydroxypropyl methyl cellulose phthalate, suggesting the influence of polymer content on the drug's physical properties (Nagarsenker & Garad, 1998).
Scientific Research Applications
Cardiac Effects : Prochlorperazine can delay ventricular repolarization in dogs, potentially leading to proarrhythmic substrates (Satoh et al., 2005).
Oral Disintegrating Film : An oral disintegrating film containing prochlorperazine has shown excellent stability and rapid dissolution, useful for controlling emesis induced by anti-cancer agents or opioid analgesics in patients with limited oral intake (Nishimura et al., 2009).
Migraine Treatment in Children : Prochlorperazine is highly effective in aborting intractable migraines in children, being well-tolerated without significant side effects (Kabbouche et al., 2001).
Pediatric Nausea and Vomiting : It is a safe and effective antiemetic for treating nausea and vomiting in children, with mild side effects like drowsiness and dizziness (Daeschner et al., 1958).
Buccal vs Oral Administration : Buccal administration of prochlorperazine results in higher plasma concentrations and less variability than oral administration, enhancing its role in preventing and treating nausea and vomiting (Finn et al., 2005).
Rectal Suppository for Migraine : Administering prochlorperazine as a 25-mg rectal suppository provides excellent pain relief in patients with acute migraines, without adverse reactions (Jones et al., 1994).
Psychiatric Conditions : It is effective for treating acute psychotic conditions and maintaining chronic psychiatric patients, with frequent side effects managed by anti-parkinsonian drugs (St Laurent et al., 1962).
Elderly Patients with Tuberculosis : It improves behavior and emotional condition in elderly patients with tuberculosis, helping them adjust to hospital confinement and discipline (Shubin & Sherson, 1959).
High Doses for Emesis Control : Higher doses effectively control cisplatin-induced nausea with only moderate toxicity (Carr et al., 1987).
Interactions with Melanin : It interacts with melanin, potentially altering cell viability, melanization, and oxidative stress in human melanocytes (Otręba et al., 2017).
Adverse Reactions in Emergency Department : Use in the emergency department can cause akathisia and dystonia in some patients (Olsen et al., 2000).
Safety And Hazards
Future Directions
While Prochlorperazine is a well-established medication, there is ongoing research into its uses and effects. For instance, it is used in various psychotic affections, including bipolar disorder . It’s also used in the management of nausea and vomiting, especially chemotherapy-induced emesis . Future research may continue to explore these and other potential applications of Prochlorperazine.
properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOUKJFDLARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199844 | |
Record name | Prochlorperazine mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine mesilate | |
CAS RN |
51888-09-6 | |
Record name | Prochlorperazine mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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